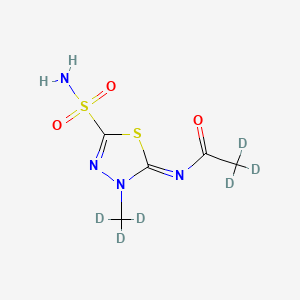

Methazolamide-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N4O3S2 |

|---|---|

Molecular Weight |

242.3 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |

InChI |

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3 |

InChI Key |

FLOSMHQXBMRNHR-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N=C1N(N=C(S1)S(=O)(=O)N)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Methazolamide-d6 and its primary uses in research?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methazolamide-d6 is the deuterated analog of Methazolamide, a potent carbonic anhydrase inhibitor. In the realm of pharmaceutical research and development, stable isotope-labeled compounds like this compound are indispensable tools, primarily serving as internal standards in bioanalytical studies.[1][2] The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is the cornerstone of its utility in quantitative analysis using mass spectrometry, allowing for precise and accurate measurement of Methazolamide in complex biological matrices. This guide provides a comprehensive overview of this compound, its primary applications in research, and detailed methodologies for its use.

Core Properties and Data

This compound is structurally identical to Methazolamide, with the exception of six hydrogen atoms being replaced by deuterium. This isotopic labeling confers a mass shift that is readily detectable by mass spectrometry, without altering the physicochemical properties that govern its behavior in analytical systems.

| Property | Methazolamide | This compound |

| Chemical Formula | C₅H₈N₄O₃S₂ | C₅H₂D₆N₄O₃S₂ |

| Molecular Weight | 236.27 g/mol | 242.31 g/mol |

| CAS Number | 554-57-4 | 1795142-30-1 |

| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₆)[1] |

| Appearance | White to off-white solid powder | N/A |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol[1] |

Primary Research Applications

The predominant use of this compound in a research setting is as an internal standard for the quantification of Methazolamide in biological samples, such as plasma, blood, and urine.[1][2] Its application is crucial in pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring the reliability and reproducibility of the analytical data. The use of a stable isotope-labeled internal standard is considered best practice in bioanalysis as it effectively corrects for variability in sample preparation and instrument response.

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of Methazolamide in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Two common methods are protein precipitation and liquid-liquid extraction.

1. Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput analysis.

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE): This method offers a cleaner extract compared to PPT. A previously described method for Methazolamide in biological fluids can be adapted.[3]

-

To 500 µL of plasma sample, add a known amount of this compound.

-

Add 5 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are representative LC-MS/MS conditions. Optimization is typically required for specific instrumentation.

Liquid Chromatography Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methazolamide | 237.0 | 116.0 | To be optimized |

| This compound | 243.0 | 119.0 | To be optimized |

(Note: The MRM transitions provided are theoretical based on the structures and may require optimization on the specific mass spectrometer used.)

Visualizations

Signaling Pathway of Methazolamide

Methazolamide functions by inhibiting carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide to bicarbonate and protons. This inhibition is particularly relevant in tissues with high carbonic anhydrase activity, such as the ciliary body of the eye and the renal tubules. In the context of cancer research, inhibition of tumor-associated carbonic anhydrase isoforms like CA IX can lead to an increase in intracellular pH and subsequent apoptosis.

Caption: Mechanism of Methazolamide-induced apoptosis via inhibition of Carbonic Anhydrase IX.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for quantifying Methazolamide in a plasma sample using this compound as an internal standard.

Caption: Bioanalytical workflow for Methazolamide quantification using an internal standard.

Logical Relationship of Internal Standard Use

This diagram explains the logical principle behind using a stable isotope-labeled internal standard to ensure accurate quantification.

Caption: How an internal standard corrects for analytical variability.

Conclusion

This compound is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of Methazolamide. Its use as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary precision and accuracy to generate reliable data for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies. The methodologies and principles outlined in this guide offer a comprehensive framework for the effective implementation of this compound in a research setting.

References

Chemical properties and synthesis of Methazolamide-d6.

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Methazolamide-d6, a deuterated analog of the carbonic anhydrase inhibitor, Methazolamide. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, analytical chemistry, and drug development.

Chemical Properties

This compound is a stable, isotopically labeled form of Methazolamide, where six hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight, which allows it to be distinguished from the unlabeled parent compound by mass spectrometry, making it an ideal internal standard for quantitative bioanalytical assays.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide-d6 |

| CAS Number | 1795142-30-1 |

| Molecular Formula | C₅H₂D₆N₄O₃S₂ |

| Molecular Weight | 242.3 g/mol |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Synthesis of this compound

The precise, commercial synthesis of this compound is often proprietary. However, a general synthetic strategy can be proposed based on established methods for deuterium labeling. The deuterium atoms in this compound are located on the N-methyl and acetyl groups.

A plausible synthetic route would involve the following key steps:

-

Synthesis of the core structure: The synthesis would begin with the formation of the 5-amino-1,3,4-thiadiazole-2-sulfonamide core.

-

Deuterated N-methylation: The introduction of the trideuteromethyl (-CD₃) group onto the thiadiazole ring nitrogen. This can be achieved using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄), in the presence of a suitable base.

-

Deuterated Acetylation: The final step involves the acylation of the exocyclic nitrogen atom with a trideuteroacetyl group. This is typically accomplished using acetic anhydride-d₆ ((CD₃CO)₂O) or acetyl-d₃ chloride (CD₃COCl).

Purification of the final product is critical to ensure high isotopic and chemical purity and is typically achieved through recrystallization or column chromatography.

Mechanism of Action of Methazolamide

This compound shares the same mechanism of action as its non-deuterated counterpart. Methazolamide is a potent inhibitor of the enzyme carbonic anhydrase (CA).[1] There are several isoforms of this enzyme, with Methazolamide showing high affinity for human carbonic anhydrase II.[2]

In the eye, carbonic anhydrase is present in the ciliary processes and plays a crucial role in the secretion of aqueous humor.[2] By inhibiting this enzyme, Methazolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid.[1] This leads to a reduction in the rate of aqueous humor production and consequently, a lowering of intraocular pressure.[2] This mechanism makes it an effective treatment for glaucoma.[3]

Table 2: Inhibitory Activity of Methazolamide against Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Kᵢ) |

| human CA I | 50 nM |

| human CA II | 14 nM |

| bovine CA IV | 36 nM |

Data sourced from in vitro studies.[4]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Methazolamide in biological matrices, such as plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

General Protocol for Quantification of Methazolamide in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for a similar carbonic anhydrase inhibitor, acetazolamide, and provides a framework for the quantitative analysis of Methazolamide using this compound as an internal standard.

4.1.1. Materials and Reagents

-

Methazolamide analytical standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methazolamide and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Methazolamide by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a 50:50 methanol:water mixture.

4.1.3. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 100 µL of 5% formic acid and vortex.

-

Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.

-

Elute the analyte and internal standard with 1.0 mL of methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

4.1.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A suitable gradient to separate Methazolamide from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Methazolamide: Monitor a specific precursor-to-product ion transition.

-

This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.

-

4.1.5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Methazolamide in unknown samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Methazolamide. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for accurate and precise quantification in complex biological matrices. The understanding of its synthesis, the mechanism of action of its parent compound, and the application of robust analytical protocols, such as the one outlined in this guide, are crucial for advancing research in areas such as pharmacokinetics, drug metabolism, and clinical monitoring.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

The Mechanism of Action of Deuterated Methazolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of deuterated methazolamide, a novel iteration of the well-established carbonic anhydrase inhibitor. While specific preclinical and clinical data on deuterated methazolamide is not yet widely published, this document extrapolates from the known pharmacology of methazolamide and the established principles of drug deuteration to present a comprehensive overview for research and development purposes. This guide covers the core mechanism of action, the anticipated pharmacokinetic advantages of deuteration, detailed experimental protocols for assessing carbonic anhydrase inhibition, and relevant signaling pathways.

Introduction to Methazolamide and the Rationale for Deuteration

Methazolamide is a sulfonamide derivative that functions as a potent inhibitor of the enzyme carbonic anhydrase. It is primarily used in the treatment of glaucoma to reduce elevated intraocular pressure (IOP). By inhibiting carbonic anhydrase in the ciliary processes of the eye, methazolamide decreases the secretion of aqueous humor, thus lowering IOP. Methazolamide also exhibits a weak diuretic effect through its action on carbonic anhydrase in the renal tubules.

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a promising approach in drug development to enhance pharmacokinetic properties. This modification, known as deuteration, can lead to a more stable molecule with a slower rate of metabolic breakdown. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon that gives rise to the "kinetic isotope effect." This effect can reduce the rate of enzymatic metabolism, particularly by cytochrome P450 enzymes, leading to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen. For a drug like methazolamide, these improvements could translate to enhanced patient compliance and a more consistent therapeutic effect.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism of action for both methazolamide and its deuterated analogue is the reversible inhibition of carbonic anhydrase (CA). This zinc-containing enzyme catalyzes the rapid interconversion of carbon dioxide (CO2) and water (H2O) to bicarbonate (HCO3-) and protons (H+).

In the ciliary body of the eye, the formation of bicarbonate is a critical step in the secretion of aqueous humor. By inhibiting CA, methazolamide reduces the production of bicarbonate, which in turn decreases the transport of sodium and fluid into the anterior chamber of the eye, resulting in a reduction of intraocular pressure.

In the kidneys, carbonic anhydrase plays a role in the reabsorption of bicarbonate from the glomerular filtrate. Inhibition of renal CA by methazolamide leads to increased excretion of bicarbonate, sodium, potassium, and water, producing a diuretic effect.

Signaling Pathway of Carbonic Anhydrase Action and Inhibition

Caption: Inhibition of carbonic anhydrase by deuterated methazolamide in the ciliary epithelium.

Anticipated Pharmacokinetic Profile of Deuterated Methazolamide

While specific data for deuterated methazolamide is not publicly available, we can project its pharmacokinetic profile based on the known properties of methazolamide and the established effects of deuteration. The primary metabolic pathways of methazolamide are targets for the kinetic isotope effect. Slower metabolism is anticipated to result in a longer half-life and increased overall drug exposure.

Table 1: Projected Comparative Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Methazolamide (Non-deuterated) | Deuterated Methazolamide (Projected) | Rationale for Projection |

| Inhibition Constant (Ki) | ~10⁻⁸ M | Potentially lower | Deuteration may alter binding affinity, though the primary effect is on metabolism. |

| Plasma Half-life (t½) | ~14 hours | > 14 hours | Reduced rate of metabolism due to the kinetic isotope effect. |

| Total Drug Exposure (AUC) | Variable | Increased | Slower clearance leads to greater area under the curve. |

| Metabolic Clearance | Moderate | Reduced | Deuteration slows enzymatic breakdown by CY P450 enzymes. |

| Dosing Frequency | 2-3 times daily | Potentially 1-2 times daily | Longer half-life allows for less frequent dosing. |

Note: The data for Deuterated Methazolamide is projected for illustrative purposes based on the principles of drug deuteration and is not based on published experimental results.

Experimental Protocols for Evaluation

The characterization of a deuterated carbonic anhydrase inhibitor would involve a series of in vitro and in vivo experiments. A foundational in vitro assay is the determination of the inhibitory activity against various carbonic anhydrase isoforms.

In Vitro Carbonic Anhydrase Inhibition Assay Protocol

This protocol is adapted from established spectrophotometric methods for determining CA inhibitory activity.

Objective: To determine the IC50 value of deuterated methazolamide against a specific carbonic anhydrase isoform (e.g., CA-II).

Materials:

-

Purified human carbonic anhydrase II (hCA-II)

-

Deuterated methazolamide and non-deuterated methazolamide standards

-

HEPES-Tris buffer

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well microplates

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of deuterated methazolamide in DMSO. Create a series of dilutions of the test compound in DMSO.

-

Enzyme and Substrate Preparation: Prepare a solution of hCA-II in HEPES-Tris buffer. Prepare a solution of p-NPA in methanol.

-

Assay Reaction:

-

In a 96-well plate, add 140 µL of HEPES-Tris buffer to each well.

-

Add 20 µL of the hCA-II solution to each well.

-

Add 20 µL of the test compound dilution to the sample wells and 20 µL of DMSO to the control wells.

-

Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: Add 20 µL of the p-NPA substrate to each well to initiate the enzymatic reaction.

-

Data Acquisition: Immediately place the 96-well plate in a microplate spectrophotometer and measure the absorbance at 400 nm at 1-minute intervals. The esterase activity of CA on p-NPA releases p-nitrophenol, which can be monitored spectrophotometrically.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow Diagram

Caption: A typical workflow for an in vitro carbonic anhydrase inhibition assay.

Potential Downstream Signaling Effects

While the primary mechanism of methazolamide is direct enzyme inhibition, some research suggests potential downstream effects on various signaling pathways. For instance, studies have indicated that methazolamide may influence inflammatory pathways, potentially regulating the production of cytokines such as TNF and IL-6. The therapeutic effects of methazolamide in conditions other than glaucoma may be mediated in part through targets like PTGS2, ESR1, GSK3β, JAK2, and NOS2. It is plausible that the altered pharmacokinetic profile of deuterated methazolamide could modulate these downstream effects, a possibility that warrants further investigation.

Conclusion and Future Directions

The deuteration of methazolamide presents a compelling strategy for enhancing its therapeutic profile. The anticipated improvements in pharmacokinetic parameters, such as an extended half-life and increased systemic exposure, could lead to a more effective and convenient treatment for glaucoma and other conditions responsive to carbonic anhydrase inhibition.

Future research should focus on the synthesis and in vitro characterization of deuterated methazolamide to confirm its inhibitory potency and metabolic stability. Subsequent preclinical in vivo studies will be crucial to definitively establish its pharmacokinetic and pharmacodynamic profile compared to its non-deuterated counterpart. These studies will be essential to validate the therapeutic potential of this next-generation carbonic anhydrase inhibitor.

The Quintessential Guide to Methazolamide-d6 as an Internal Standard for Accurate Quantification

A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

In the landscape of bioanalytical chemistry, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards, particularly deuterated analogs, has become the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their ability to ensure the highest levels of accuracy and precision. This technical guide provides an in-depth exploration of Methazolamide-d6 as an internal standard for the quantification of methazolamide in biological matrices.

Methazolamide is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma. Accurate measurement of its concentration in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. This compound, with its six deuterium atoms, offers a mass shift that allows for clear differentiation from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties. This ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention to the native methazolamide, thereby effectively compensating for variations during sample preparation and analysis.

The Role of Deuterated Internal Standards in LC-MS/MS

The fundamental principle behind using a deuterated internal standard is to add a known quantity of the labeled compound to both the calibration standards and the unknown samples at the beginning of the analytical process. Since the internal standard is chemically homologous to the analyte, it behaves similarly throughout the sample preparation and analysis workflow. Any loss of analyte during extraction or variability in instrument response will be mirrored by the internal standard. Consequently, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to a more accurate and precise measurement.

The use of deuterated standards is particularly advantageous in mass spectrometry as it helps to mitigate the impact of matrix effects, where co-eluting endogenous components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.

Experimental Protocol: Quantification of Methazolamide in Human Plasma

This section details a representative LC-MS/MS method for the quantification of methazolamide in human plasma using this compound as an internal standard.

Materials and Reagents

-

Methazolamide (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

Preparation of Standard and Quality Control Solutions

Stock solutions of methazolamide and this compound are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution in a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

System: UHPLC system

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 5% B

-

3.1-4.0 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Methazolamide: Precursor Ion (Q1) > Product Ion (Q3)

-

This compound: Precursor Ion (Q1) > Product Ion (Q3)

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 500°C).

Data Presentation and Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory purposes. The validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Calibration Curve

The calibration curve is constructed by plotting the peak area ratio of methazolamide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied.

| Parameter | Acceptance Criteria | Result |

| Calibration Range | - | 1 - 1000 ng/mL |

| Regression Model | Linear | Pass |

| Weighting Factor | 1/x or 1/x² | 1/x² |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |

Accuracy and Precision

The intra-day and inter-day accuracy and precision are evaluated by analyzing replicate QC samples at multiple concentration levels (Low, Medium, and High).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |

| LLOQ | 1 | -2.5 | 6.8 | -1.9 | 7.5 |

| Low | 3 | 1.8 | 4.5 | 2.3 | 5.1 |

| Medium | 100 | -0.5 | 3.1 | -0.9 | 3.8 |

| High | 800 | 3.2 | 2.5 | 2.9 | 3.2 |

| Acceptance Criteria: %Bias within ±15% (±20% for LLOQ), %CV ≤ 15% (≤ 20% for LLOQ). |

Matrix Effect and Recovery

The matrix effect is assessed to ensure that the ionization of the analyte is not affected by the biological matrix. Recovery experiments determine the efficiency of the extraction procedure.

| QC Level | Mean Matrix Factor | Mean Recovery (%) |

| Low | 0.98 | 92.5 |

| High | 1.01 | 94.1 |

| Acceptance Criteria: The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |

Stability

The stability of methazolamide in plasma is evaluated under various conditions to ensure the integrity of the samples from collection to analysis.

| Stability Condition | Duration | QC Level | Mean % Change from Nominal |

| Bench-top | 8 hours | Low & High | -3.2 |

| Freeze-thaw | 3 cycles | Low & High | -4.5 |

| Long-term | 30 days at -80°C | Low & High | -5.1 |

| Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal concentration. |

Visualizing the Workflow and Rationale

To further clarify the experimental and logical processes, the following diagrams are provided.

Caption: Bioanalytical workflow for methazolamide quantification.

Caption: Logic of internal standard compensation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of methazolamide in biological matrices. Its identical chemical nature to the analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis, thereby minimizing errors and leading to highly accurate and precise data. The detailed experimental protocol and validation data presented in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development, enabling the generation of high-quality bioanalytical data suitable for regulatory submissions and critical decision-making in the pharmaceutical industry.

Technical Guide: Mass Spectrometry and NMR Data for Methazolamide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry and nuclear magnetic resonance (NMR) data for Methazolamide-d6. It includes detailed experimental protocols and a visualization of the relevant biological pathway to support researchers and professionals in drug development and analytical sciences. This compound is the deuterium-labeled version of Methazolamide, a carbonic anhydrase inhibitor.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic studies to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying Methazolamide in biological samples.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on its chemical properties and typical analytical methods.

Mass Spectrometry Data

This compound is intended for use as an internal standard for the quantification of methazolamide by GC- or LC-MS.[3] The inclusion of six deuterium atoms results in a predictable mass shift from the parent compound, Methazolamide.

| Parameter | Value | Source |

| Molecular Formula | C₅H₂D₆N₄O₃S₂ | [3] |

| Molecular Weight | 242.3 g/mol | [3] |

| Parent Compound (Methazolamide) MW | 236.27 g/mol | |

| Deuterated Forms Purity | ≥99% (d₁-d₆) | [3] |

| Expected [M+H]⁺ | m/z 243.3 | Calculated |

| Expected [M-H]⁻ | m/z 241.3 | Calculated |

Note: Specific fragment ions and their relative intensities would be determined by experimental conditions (e.g., collision energy in MS/MS).

NMR Data

NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its isotopic purity. The following are predicted ¹H NMR chemical shifts. Due to the deuteration of the methyl and acetyl groups, signals corresponding to these protons in the parent molecule are expected to be absent or significantly reduced in the ¹H NMR spectrum of this compound.

| Parameter | Value |

| Solvent | DMSO-d₆ |

| ¹H Chemical Shifts (Predicted) | Signals corresponding to the N-H protons of the sulfonamide group are expected. The exact chemical shift would be dependent on concentration and temperature. |

| ¹³C Chemical Shifts (Predicted) | Signals for the thiadiazole ring carbons and the carbonyl carbon are expected. |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using mass spectrometry and NMR spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the quantification of Methazolamide in a biological matrix using this compound as an internal standard.

2.1.1. Sample Preparation

-

To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.1.2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Methazolamide: [M+H]⁺ → fragment ionsthis compound: [M+H]⁺ → fragment ions |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

2.1.3. Experimental Workflow for LC-MS/MS Analysis

References

The Deuterium Switch: A Technical Guide to Deuterated Compounds in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern pharmacology. This "deuterium switch" can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy. This technical guide provides an in-depth review of the core principles, experimental methodologies, and impactful applications of deuterated compounds in drug development. It explores the foundational science of the Kinetic Isotope Effect (KIE), presents key quantitative data from seminal studies, and offers detailed protocols for the evaluation of these next-generation therapeutics.

The Core Principle: The Kinetic Isotope Effect (KIE)

The pharmacological advantages of deuteration are primarily rooted in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[1][2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position.[2]

In drug metabolism, many compounds are broken down by cytochrome P450 (CYP) enzymes in the liver, a process that frequently involves the oxidation and cleavage of C-H bonds.[2] By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be reduced.[3] This attenuation of metabolic breakdown can lead to several therapeutic benefits:

-

Improved Pharmacokinetics: Slower metabolism can increase a drug's half-life (t½), leading to higher overall drug exposure (Area Under the Curve or AUC) and more stable plasma concentrations.[3][4] This may allow for lower or less frequent dosing, improving patient compliance.[3]

-

Reduced Toxicity: If a drug's toxicity is linked to the formation of a harmful metabolite, slowing down the metabolic pathway that produces it can enhance the drug's safety profile.[2]

-

Altered Metabolic Pathways: Deuteration at one site can sometimes shift metabolism to alternative pathways, a phenomenon known as "metabolic switching."[3] This can be leveraged to produce more desirable or active metabolites.

Quantitative Pharmacokinetic Data: A Comparative Analysis

The impact of deuteration is most clearly demonstrated through comparative pharmacokinetic studies. The following tables summarize key parameters for two notable examples: deutetrabenazine, the first FDA-approved deuterated drug, and deucravacitinib, a pioneering de novo deuterated drug.[3][4]

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites

| Parameter | Deutetrabenazine (d-HTBZ Metabolites) | Tetrabenazine (HTBZ Metabolites) | Fold Change | Reference(s) |

| Total (α+β)-HTBZ Half-life (t½) | ~9-11 hours | ~4-5 hours | ~2x Increase | [4] |

| Total (α+β)-HTBZ Exposure (AUC) | Doubled | Baseline | ~2x Increase | [4] |

| Total (α+β)-HTBZ Peak Plasma Conc. (Cmax) | Lower | Higher | Reduced | [5] |

Data represents the pharmacologically active dihydrotetrabenazine (HTBZ) metabolites. Deutetrabenazine administration leads to deuterated forms of these metabolites.

Table 2: Pharmacokinetic Parameters of Deucravacitinib (6 mg, once daily)

| Parameter | Value | Reference(s) |

| Time to Max. Concentration (Tmax) | 2 to 3 hours | [1] |

| Steady-State Max. Concentration (Cmax) | 45 ng/mL | [1] |

| Steady-State Area Under the Curve (AUC24) | 473 ng*hr/mL | [1] |

| Terminal Half-life (t½) | 10 hours | [6] |

Key Experimental Protocols

The evaluation of deuterated compounds relies on a suite of standardized in vitro and in vivo assays. These protocols are essential for quantifying the KIE and characterizing the pharmacokinetic profile of a new deuterated entity.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes in vitro and to calculate its intrinsic clearance (CLint) and half-life (t½). This assay directly compares the stability of the deuterated compound to its non-deuterated parent.

Methodology:

-

Preparation of Reagents:

-

Test Compounds: Prepare stock solutions of both the deuterated and non-deuterated compounds (e.g., in DMSO).

-

Biological Matrix: Use liver microsomes or cryopreserved hepatocytes from human or relevant animal species (e.g., rat, dog).[7][8] These contain the necessary metabolic enzymes.

-

Cofactor Solution: Prepare a solution of NADPH (for CYP-mediated metabolism) in a suitable buffer (e.g., phosphate buffer).[9]

-

-

Incubation Procedure:

-

Pre-warm the biological matrix (microsomes or hepatocytes) to 37°C.[9]

-

In a multi-well plate, add the biological matrix and the test compound (at a low concentration, e.g., 1 µM).

-

Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[9]

-

The plate is incubated at 37°C with shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.[10]

-

Immediately stop the reaction in the aliquot by adding a quenching solution, typically a cold organic solvent like acetonitrile, which may contain an internal standard for analytical purposes.[9] This precipitates the proteins and halts enzymatic activity.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[9]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate constant of elimination (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[9]

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .[9]

-

The KIE is estimated by comparing the CLint or t½ values of the deuterated compound to its non-deuterated counterpart.

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a deuterated compound in a living organism and compare it to the non-deuterated analog.

Methodology:

-

Animal Model:

-

Use a suitable rodent model, such as male Sprague Dawley rats.[11] Animals should be acclimatized and fasted overnight before dosing.

-

-

Drug Administration:

-

Administer the deuterated or non-deuterated compound to separate groups of rats.

-

Administration can be via oral gavage (p.o.) or intravenous injection (i.v.) at a specific dose (e.g., 10 mg/kg).[11]

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood to obtain plasma, which is then stored frozen until analysis.

-

-

Sample Analysis:

-

Extract the drug and its metabolites from the plasma samples.

-

Quantify the concentrations of the parent drug and key metabolites using a validated LC-MS/MS method.[12]

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

-

Key parameters include:

-

AUC (Area Under the Curve): Total drug exposure over time.

-

Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

-

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

-

t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

-

Compare these parameters between the deuterated and non-deuterated compound groups to quantify the in vivo impact of deuteration.[11]

-

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the complex processes in deuterated drug development. The following visualizations, created using the DOT language, illustrate a typical development workflow and a key metabolic pathway.

Deuterated Drug Development Workflow

Caption: Workflow for the development of a deuterated drug candidate.

Metabolic Pathway of Tetrabenazine and the Effect of Deuteration

Caption: Deuteration slows the CYP2D6-mediated metabolism of active metabolites.

Conclusion and Future Perspectives

Deuteration is no longer a theoretical concept but a clinically and commercially validated strategy in pharmacology. The success of drugs like deutetrabenazine has paved the way for a robust pipeline of deuterated compounds.[4] Future advancements will likely focus on de novo drug design, where deuteration is considered from the earliest stages of discovery, rather than as a modification of an existing drug. As synthetic and analytical techniques become more sophisticated, the precise, site-specific incorporation of deuterium will continue to offer a rational and effective approach to optimizing the medicines of tomorrow.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. nuvisan.com [nuvisan.com]

- 8. bioivt.com [bioivt.com]

- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Isotopic Fingerprint: A Technical Guide to Stable Isotope Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of drug discovery and development, the ability to trace, quantify, and understand the metabolic fate of novel chemical entities is paramount. Stable isotopes, non-radioactive atoms with additional neutrons, offer a powerful and versatile toolkit to address these challenges. By strategically replacing elements like hydrogen, carbon, and nitrogen with their heavier, stable counterparts (e.g., ²H or Deuterium, ¹³C, ¹⁵N), researchers can create isotopically labeled versions of drug candidates. These "heavy" molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, providing an unambiguous signal to track their journey through complex biological systems. This guide provides an in-depth exploration of the core applications of stable isotopes in drug discovery, from early-stage target identification to late-stage clinical trials, with a focus on quantitative data and detailed experimental methodologies.

Enhancing Pharmacokinetic Profiles with Deuterium Labeling

One of the most impactful applications of stable isotopes is the use of deuterium to alter the metabolic properties of drug candidates. The substitution of hydrogen with deuterium can strengthen chemical bonds (the kinetic isotope effect), making them more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes. This can lead to a reduced rate of metabolism, improved pharmacokinetic (PK) profiles, and potentially a lower required dose.

Quantitative Impact of Deuteration on Pharmacokinetics

The strategic placement of deuterium can significantly alter key pharmacokinetic parameters. The following table summarizes data from preclinical studies on deuterated analogs of existing drugs.

| Compound | Deuterated Analog | Key Pharmacokinetic Parameter | Fold Change (Deuterated vs. Unlabeled) | Species |

| Rofecoxib | Deutetrabenazine | Cmax | ↑ 1.8 | Rat |

| AUC | ↑ 2.5 | Rat | ||

| T1/2 | ↑ 2.1 | Rat | ||

| Ivacaftor | CTP-656 (Deuterated Ivacaftor) | AUC | ↑ 2.0 | Rat |

| T1/2 | ↑ 1.9 | Rat | ||

| Venlafaxine | A-791756 (Deuterated Venlafaxine) | Oral Bioavailability | ↑ 1.5 | Dog |

This table presents synthesized data from multiple sources for illustrative purposes.

Experimental Protocol: Assessing the Pharmacokinetic Profile of a Deuterated Drug Candidate

Objective: To compare the pharmacokinetic parameters of a non-deuterated drug (Parent Drug) and its deuterated analog (Deuterated Drug) in a rodent model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.

-

Dosing:

-

Group 1: Administer Parent Drug intravenously (1 mg/kg) and orally (5 mg/kg) in separate cohorts.

-

Group 2: Administer Deuterated Drug intravenously (1 mg/kg) and orally (5 mg/kg) in separate cohorts.

-

-

Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Sample Preparation:

-

Centrifuge blood samples to separate plasma.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (a stable isotope-labeled version of an unrelated compound) to precipitate proteins.

-

Vortex and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable C18 column for chromatographic separation.

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the parent drug, the deuterated drug, and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of the Parent Drug and Deuterated Drug in each plasma sample.

-

Use pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), AUC (area under the curve), T1/2 (half-life), and oral bioavailability.

-

Workflow for Deuterated Drug PK Study

Caption: Workflow for a comparative pharmacokinetic study of a deuterated drug candidate.

Unraveling Metabolism: ADME Studies with Stable Isotope Tracers

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is critical for assessing its safety and efficacy. Stable isotope-labeled compounds are invaluable tools in these studies, allowing for the definitive identification and quantification of metabolites.

Experimental Protocol: Metabolite Identification Using ¹³C-Labeled Drug Candidate

Objective: To identify and characterize the major metabolites of a drug candidate in human liver microsomes (HLMs).

Methodology:

-

Compound Synthesis: Synthesize the drug candidate with one or more ¹³C atoms at a metabolically stable position.

-

Incubation:

-

Prepare an incubation mixture containing HLMs, the ¹³C-labeled drug candidate, and the cofactor NADPH in a phosphate buffer.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Run a parallel incubation with a 1:1 mixture of the ¹³C-labeled and unlabeled drug. This creates a characteristic doublet signal in the mass spectrum for the parent drug and its metabolites, making them easier to identify.

-

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and transfer the supernatant for analysis.

-

High-Resolution Mass Spectrometry (HRMS) Analysis:

-

Analyze the sample using an LC-HRMS system (e.g., an Orbitrap or Q-TOF mass spectrometer).

-

The high mass accuracy of the instrument allows for the prediction of the elemental composition of potential metabolites.

-

Search for the characteristic isotopic pattern (singlet for ¹³C-only incubation, doublet for 1:1 mixture) to distinguish drug-related material from endogenous matrix components.

-

-

Metabolite Identification:

-

Determine the mass shift from the parent drug to identify the type of metabolic transformation (e.g., +16 Da for hydroxylation, +14 Da for methylation).

-

Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structure.

-

Logical Workflow for Metabolite Identification

Caption: Logical workflow for identifying drug metabolites using stable isotope labeling.

Target Engagement and Proteomics with SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics. It allows for the direct comparison of protein abundance between different cell populations, making it an excellent tool for identifying drug targets and understanding mechanisms of action.

Quantitative Proteomics Data with SILAC

The table below illustrates the type of data generated from a SILAC experiment designed to identify the protein targets of a novel kinase inhibitor.

| Protein ID | Gene Name | H/L Ratio (Drug-Treated / Control) | p-value | Biological Function |

| P00533 | EGFR | 0.25 | < 0.01 | Receptor Tyrosine Kinase |

| P04626 | SRC | 0.31 | < 0.01 | Non-Receptor Tyrosine Kinase |

| Q13155 | BTK | 0.95 | > 0.05 | Tyrosine Kinase |

| P60709 | ACTB | 1.02 | > 0.05 | Cytoskeletal Protein |

This table represents hypothetical data. A low H/L ratio for a kinase suggests it is a target of the inhibitor, as its abundance in the affinity-purified sample is reduced in the drug-treated cells.

Experimental Protocol: Target Identification using SILAC

Objective: To identify the protein targets of a drug by comparing the proteome of drug-treated cells with control cells.

Methodology:

-

Cell Culture and Labeling:

-

Culture one population of cells in a "light" medium containing standard amino acids (e.g., L-arginine and L-lysine).

-

Culture a second population of cells in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-¹⁵N₄-L-arginine and ¹³C₆-¹⁵N₂-L-lysine).

-

Allow the cells to grow for at least five passages to ensure complete incorporation of the heavy amino acids.

-

-

Drug Treatment:

-

Treat the "heavy" labeled cells with the drug of interest.

-

Treat the "light" labeled cells with a vehicle control.

-

-

Cell Lysis and Protein Mixing:

-

Harvest and lyse both cell populations.

-

Combine equal amounts of protein from the heavy and light cell lysates.

-

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.

-

-

Data Analysis:

-

Use specialized software to identify the peptide pairs and quantify the ratio of the heavy to light signals.

-

This ratio reflects the relative abundance of each protein in the drug-treated versus control cells. Proteins that show a significant change in abundance are potential drug targets or are involved in the drug's mechanism of action.

-

SILAC Experimental Workflow

Caption: General workflow for a SILAC-based quantitative proteomics experiment.

Conclusion

Stable isotopes are an indispensable tool in the modern drug discovery pipeline. From altering metabolic pathways with deuterated compounds to tracing metabolic fate with ¹³C and quantifying proteomic shifts with SILAC, these techniques provide a level of analytical precision that is often unattainable with other methods. The ability to generate unambiguous, quantitative data on pharmacokinetics, metabolism, and target engagement allows for more informed decision-making, ultimately de-risking the complex process of drug development and accelerating the delivery of new therapies to patients. The detailed protocols and workflows provided in this guide serve as a foundational reference for researchers looking to leverage the power of stable isotopes in their own discovery efforts.

Methodological & Application

Application Notes and Protocol for Quantitative Analysis of Methazolamide using Methazolamide-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma and other medical conditions. Accurate quantification of Methazolamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the quantitative analysis of Methazolamide in human plasma using a stable isotope-labeled internal standard, Methazolamide-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Mechanism of Action: Signaling Pathway

Methazolamide's primary mechanism of action is the inhibition of carbonic anhydrase (CA).[1] This inhibition disrupts the equilibrium of the carbonic acid-bicarbonate buffer system, leading to downstream effects on various physiological processes. In a therapeutic context, particularly in inflammatory conditions, Methazolamide has been shown to modulate inflammatory and chemokine signaling pathways. By inhibiting CA, Methazolamide can influence the production of key inflammatory mediators such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and nitric oxide. Its therapeutic targets include enzymes and signaling proteins like Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Glycogen Synthase Kinase-3 Beta (GSK3β), and Janus Kinase 2 (JAK2).

Experimental Protocols

This section details the materials and methods for the quantitative analysis of Methazolamide in human plasma.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Methazolamide | Sigma-Aldrich | Analytical Standard |

| This compound | Alsachim | >98% isotopic purity |

| Acetonitrile | Fisher Scientific | HPLC Grade |

| Formic Acid | Sigma-Aldrich | LC-MS Grade |

| Water | Milli-Q System | Ultrapure |

| Human Plasma (K2-EDTA) | BioIVT | Pooled, Drug-Free |

Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Methazolamide: Accurately weigh and dissolve 10 mg of Methazolamide in 10 mL of methanol.

-

This compound (Internal Standard, IS): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

Working Solutions:

-

Calibration Standards (CS): Serially dilute the Methazolamide stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

Quality Control (QC) Samples: Prepare separate working solutions for QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) from a separate weighing of the Methazolamide standard.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Methazolamide from plasma.

Workflow Diagram:

Detailed Protocol:

-

To 50 µL of plasma sample (blank, calibration standard, or QC sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

-

Add 100 µL of water containing 0.1% formic acid to the supernatant.

-

Cap the vial and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Instrumentation:

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program: | |

| 0.0 - 0.5 min | 5% B |

| 0.5 - 2.5 min | 5% to 95% B |

| 2.5 - 3.5 min | 95% B |

| 3.5 - 3.6 min | 95% to 5% B |

| 3.6 - 5.0 min | 5% B |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions: | |

| Methazolamide | Q1: 237.0 -> Q3: 108.0 |

| This compound | Q1: 243.0 -> Q3: 114.0 |

| Collision Energy | Analyte and IS specific, to be optimized |

| Dwell Time | 100 ms |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation and Quantitative Analysis

The quantitative analysis is based on the ratio of the peak area of Methazolamide to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of Methazolamide in the QC and unknown samples is then determined from the calibration curve using a weighted (1/x²) linear regression.

Table 1: Calibration Curve Parameters

| Parameter | Typical Value | Acceptance Criteria |

| Calibration Range | 1 - 1000 ng/mL | - |

| Regression Model | Linear, weighted (1/x²) | - |

| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |

| Accuracy of Back-Calculated Standards | 85% - 115% (80% - 120% at LLOQ) | Within ±15% (±20% at LLOQ) |

Table 2: Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (3 days) | Inter-day Accuracy (%) (3 days) |

| Low | 3 | < 10 | 95 - 105 | < 15 | 90 - 110 |

| Medium | 300 | < 8 | 98 - 102 | < 10 | 95 - 105 |

| High | 750 | < 5 | 99 - 101 | < 8 | 98 - 102 |

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy within ±15% (±20% at LLOQ) of the nominal concentration.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Methazolamide in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable for supporting pharmacokinetic and other drug development studies. The provided experimental workflow and data presentation guidelines ensure robust and reproducible results.

References

Application Notes and Protocols: Methazolamide-d6 as an Internal Standard in Pharmacokinetic Studies

Introduction

Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2][3][4][5] Accurate quantification of methazolamide in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Methazolamide-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] A deuterated internal standard is chemically identical to the analyte and exhibits similar extraction recovery, chromatographic retention time, and ionization response, thereby correcting for variability during sample preparation and analysis.[6][9] This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of methazolamide.

Principle of Using a Deuterated Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known amount to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is used for quantification. An ideal internal standard should be a stable isotope-labeled version of the analyte.[6]

Advantages of this compound as an Internal Standard:

-

Co-elution: this compound has nearly identical physicochemical properties to methazolamide, ensuring they co-elute during chromatographic separation. This is critical for compensating for matrix effects, which can cause ion suppression or enhancement.[6][8]

-

Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard, leading to an accurate final concentration determination.[6]

-

Correction for Ionization Variability: The internal standard corrects for fluctuations in the mass spectrometer's ionization efficiency.[6]

-

Increased Robustness and Throughput: The use of a deuterated internal standard leads to more robust and reliable assays, reducing the need for repeat analyses and increasing sample throughput.[6]

Experimental Protocols

Materials and Reagents

-

Methazolamide reference standard

-

This compound internal standard

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve methazolamide and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the methazolamide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization.

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | Methazolamide: m/z 237.0 → 179.0This compound: m/z 243.0 → 185.0 (assuming a +6 Da shift) |

| Dwell Time | 100 ms |

| Collision Energy | Optimize for maximum signal intensity |

| Source Temperature | 500°C |

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of methazolamide using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Methazolamide | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC (3) | < 15 | < 15 | 85 - 115 |

| Medium QC (150) | < 15 | < 15 | 85 - 115 |

| High QC (750) | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Methazolamide | Low QC (3) | > 80 | 85 - 115 |

| High QC (750) | > 80 | 85 - 115 | |

| This compound | 100 | > 80 | 85 - 115 |

Visualizations

Caption: Bioanalytical workflow for methazolamide quantification.

Caption: Pharmacokinetic pathway and points of quantitative analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of methazolamide in biological matrices for pharmacokinetic studies. The detailed protocols and expected validation parameters outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. The implementation of this methodology will ensure the generation of high-quality data, which is essential for the successful development and clinical application of methazolamide.

References

- 1. Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aapharma.ca [aapharma.ca]

- 4. google.com [google.com]

- 5. Methazolamide: Package Insert / Prescribing Information [drugs.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. scispace.com [scispace.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for Methazolamide-d6 Sample Preparation

These application notes provide detailed protocols for the extraction of Methazolamide-d6 from biological matrices, primarily human plasma. The following methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable sample preparation for quantitative analysis by techniques such as LC-MS/MS.

Introduction

Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma. This compound is a deuterated internal standard used for the quantitative bioanalysis of methazolamide. Accurate and precise quantification of methazolamide in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The choice of sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure the reliability of the analytical method. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, and throughput. The following table summarizes typical performance data for the described techniques.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Analyte Recovery (%) | > 90% | 85 - 95% | > 95% |

| Matrix Effect (%) | 5 - 15% | < 10% | < 5% |

| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL | Sub ng/mL |

| Throughput | High | Medium | Low to Medium |

| Cost per Sample | Low | Low to Medium | High |

| Extract Cleanliness | Low | Medium | High |

Experimental Protocols

Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the removal of proteins from plasma samples using a water-miscible organic solvent.

Materials:

-

Human plasma containing this compound

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Internal Standard (IS) working solution (if different from this compound)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (if applicable).

-

Add 300 µL of cold acetonitrile (precipitating agent) to the plasma sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant (80-90% of the volume) and transfer it to a clean tube or an HPLC vial for analysis.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Application Notes and Protocols for Determining the Stability of Methazolamide-d6 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for assessing the stability of the deuterated internal standard, Methazolamide-d6, in various biological matrices. Given the critical role of stable isotope-labeled internal standards in ensuring the accuracy and reliability of bioanalytical data, establishing their stability under various storage and handling conditions is a regulatory requirement and a fundamental aspect of method validation.[1][2][3]